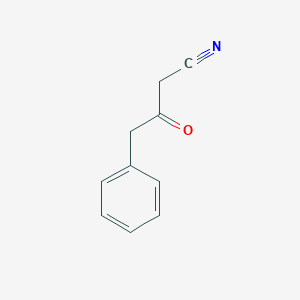

3-Oxo-4-phenylbutanenitrile

説明

特性

IUPAC Name |

3-oxo-4-phenylbutanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c11-7-6-10(12)8-9-4-2-1-3-5-9/h1-5H,6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGPKTKXUWSVAMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70340223 | |

| Record name | 3-Oxo-4-phenylbutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70340223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19212-27-2 | |

| Record name | 3-Oxo-4-phenylbutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70340223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Structural Analysis of 3-Oxo-4-phenylbutanenitrile: A Technical Guide for Researchers

Authored for researchers, scientists, and drug development professionals, this technical guide provides a comprehensive structural analysis of the keto-nitrile compound, 3-Oxo-4-phenylbutanenitrile. This document details its spectroscopic properties, synthesis, and key structural features, presenting quantitative data in accessible formats and outlining relevant experimental protocols.

Core Molecular and Physical Properties

This compound, with the chemical formula C₁₀H₉NO, is a versatile building block in organic synthesis.[1] Its structure incorporates a phenyl ring, a ketone, and a nitrile functional group, making it a valuable precursor for the synthesis of various heterocyclic compounds and pharmacologically active molecules. The fundamental properties of this compound are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 19212-27-2 | [1] |

| Molecular Formula | C₁₀H₉NO | [1] |

| Molecular Weight | 159.18 g/mol | [1] |

| Appearance | Yellow solid | [2] |

Synthesis of this compound

A chemoselective and efficient synthesis of this compound can be achieved through the cyanomethylation of a Weinreb amide.[2] This method involves the reaction of N-methoxy-N-methyl-2-phenylacetamide with the lithium salt of acetonitrile (B52724).

Experimental Protocol:

To a solution of dry acetonitrile (4.5 equivalents) in anhydrous tetrahydrofuran (B95107) (THF) cooled to -78 °C, methyllithium-lithium bromide complex (1.5 M in Et₂O, 4.0 equivalents) is added dropwise over 5 minutes. The resulting mixture is stirred for 30 minutes. A solution of N-methoxy-N-methyl-2-phenylacetamide (1.0 equivalent) in THF is then added, and stirring is continued for an additional 1.5 hours at -78 °C. The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride and allowed to warm to room temperature. The organic phase is extracted with diethyl ether and washed with brine. The combined organic layers are dried over sodium sulfate, and the solvent is removed under vacuum to yield this compound.[2]

References

Synthesis of α-Cyanoacetophenone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

α-Cyanoacetophenone, also known as benzoylacetonitrile, is a pivotal intermediate in the synthesis of a wide array of pharmaceuticals, agrochemicals, and dyes. Its unique molecular architecture, featuring a reactive ketone, a cyano group, and an active methylene, makes it a versatile building block in organic synthesis. This technical guide provides a comprehensive overview of the core synthetic pathways for α-cyanoacetophenone, offering detailed experimental protocols, comparative quantitative data, and mechanistic insights to facilitate its efficient and safe production in a laboratory setting.

Core Synthesis Pathways

The synthesis of α-cyanoacetophenone is predominantly achieved through condensation reactions. The most prevalent and well-documented methods are variations of the Claisen condensation, utilizing different bases to facilitate the carbon-carbon bond formation between a benzoyl precursor and an acetonitrile (B52724) derivative.

Claisen Condensation with Alkoxides

The classical approach to synthesizing α-cyanoacetophenone involves the Claisen condensation of an ethyl benzoate (B1203000) with acetonitrile in the presence of a strong base, such as sodium methoxide (B1231860) or sodium ethoxide. The alkoxide base deprotonates acetonitrile to form a nucleophilic carbanion, which then attacks the electrophilic carbonyl carbon of the ester. Subsequent elimination of the ethoxide group yields the desired β-ketonitrile.

Potassium tert-Butoxide Mediated Synthesis

A widely adopted and high-yielding alternative employs potassium tert-butoxide as the base in a polar aprotic solvent like tetrahydrofuran (B95107) (THF). The steric bulk of the tert-butoxide anion can offer advantages in terms of reaction kinetics and selectivity. This method is often preferred for its efficiency at ambient temperatures.

Alternative Synthetic Routes

While less common for the direct synthesis of the parent compound, other strategies have been employed for α-cyanoacetophenone and its derivatives. These include the reaction of benzoyl chloride with a cyanide source and the substitution reaction of α-bromoacetophenone with a cyanide salt. These methods can be valuable when specific precursors are more readily available.

Quantitative Data Summary

The following tables summarize the key quantitative data from representative experimental protocols for the primary synthesis pathways of α-cyanoacetophenone.

Table 1: Claisen Condensation with Sodium Methoxide

| Parameter | Value | Reference |

| Reactants | Ethyl benzoate, Acetonitrile, Sodium methoxide | [1] |

| Solvent | Methanol | [1] |

| Temperature | 80°C to 120°C | [1] |

| Reaction Time | 24 hours | [1] |

| Yield | 37.8% (crude) | [1] |

Table 2: Potassium tert-Butoxide Mediated Synthesis

| Parameter | Value | Reference |

| Reactants | Ethyl benzoate, Acetonitrile, Potassium tert-butoxide | [2] |

| Solvent | Tetrahydrofuran (THF) | [2] |

| Temperature | 20°C (Ambient) | [2] |

| Reaction Time | 0.5 hours | [2] |

| Yield | 90% | [2] |

Experimental Protocols

Protocol for Claisen Condensation with Sodium Methoxide

Materials:

-

Ethyl benzoate (20 g, 133 mmol)

-

Sodium metal (3 g, 133 mmol)

-

Anhydrous Methanol

-

Acetonitrile (6.8 g, 165 mmol)

-

5% Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Sodium Sulfate (Na₂SO₄)

-

Diethyl ether

-

Water

Procedure:

-

A solution of sodium methoxide is prepared by carefully adding sodium metal to anhydrous methanol.

-

Ethyl benzoate is added to the sodium methoxide solution, and the mixture is heated with stirring to 80°C until a homogenous gelatinous mass is formed.[1]

-

Acetonitrile is then added slowly under the surface of this mass over a period of 30 minutes.[1]

-

The reaction temperature is raised to 120°C, and the mixture is heated at reflux for 24 hours.[1]

-

After cooling the reaction mixture in an ice bath, water and diethyl ether are added until the solid material dissolves.

-

The aqueous layer is separated and acidified with 5% H₂SO₄.

-

The aqueous layer is then washed with a saturated NaHCO₃ solution, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.[1]

Protocol for Potassium tert-Butoxide Mediated Synthesis

Materials:

-

Ethyl benzoate (6.65 mmol, 1 equiv)

-

Potassium tert-butoxide (1.57 g, 14.0 mmol, 2 equiv, 95%)

-

Acetonitrile (6.65 mmol, 1 equiv)

-

Tetrahydrofuran (THF, 30 mL)

-

Water

-

Ethyl acetate (B1210297)

-

12 M Hydrochloric Acid (HCl)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Dissolve ethyl benzoate in THF (30 mL) with stirring at ambient temperature for 5 minutes.[2]

-

Add potassium tert-butoxide to the solution in one portion.[2]

-

After a brief period of stirring, add acetonitrile to the reaction mixture.[2]

-

Continue stirring the resulting mixture at ambient temperature for 30 minutes.

-

Quench the reaction by adding water (50 mL) and stir for an additional 5 minutes.[2]

-

Add ethyl acetate (40 mL) followed by 1 M HCl solution (1 mL).

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Evaporate the solvent under reduced pressure. The resulting residue can be purified by silica (B1680970) gel column chromatography.[2]

Mechanistic Diagrams and Workflows

Caption: Claisen Condensation Pathway for α-Cyanoacetophenone Synthesis.

Caption: Experimental Workflow for Potassium tert-Butoxide Mediated Synthesis.

Safety and Handling

5.1. Sodium Methoxide/Ethoxide:

-

Hazards: Highly corrosive and flammable. Reacts violently with water.

-

Precautions: Handle under an inert atmosphere (e.g., nitrogen or argon). Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid contact with skin and eyes. Store in a cool, dry place away from water and oxidizing agents.

5.2. Potassium tert-Butoxide:

-

Hazards: A very strong, non-nucleophilic base that is highly reactive and corrosive.[3][4] It can cause severe skin burns and eye damage.[5] It is flammable and reacts violently with water and protic solvents.[3][5] It can form explosive mixtures with dichloromethane.[4]

-

Precautions: Must be handled with stringent safety measures in a dry environment, preferably under an inert atmosphere.[6] Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a face shield.[6] Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials.[6]

Conclusion

The synthesis of α-cyanoacetophenone is a well-established process in organic chemistry, with the potassium tert-butoxide mediated pathway offering a highly efficient and rapid route to the desired product. The choice of synthetic method will depend on the availability of reagents, desired scale, and the specific equipment and safety protocols available in the laboratory. This guide provides the foundational knowledge and practical protocols for the successful synthesis of this valuable chemical intermediate. Researchers and drug development professionals are encouraged to consult the cited literature for further details and to always perform a thorough risk assessment before undertaking any chemical synthesis.

References

Technical Guide: Spectroscopic Analysis of 3-Oxo-4-phenylbutanenitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 3-Oxo-4-phenylbutanenitrile (CAS No. 19212-27-2), a β-ketonitrile with significant applications in organic synthesis and as a potential intermediate in pharmaceutical development. The document outlines predicted and typical spectroscopic values based on the compound's structure, alongside standardized experimental protocols for acquiring such data.

Compound Information:

-

IUPAC Name: this compound[1]

Predicted Spectroscopic Data

While experimentally obtained spectra for this compound are not publicly available in detail, the following tables summarize the predicted and typical spectroscopic characteristics based on its chemical structure, which includes a phenyl group, a ketone, and a nitrile functional group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.20 - 7.40 | Multiplet | 5H | Ar-H |

| ~ 3.80 | Singlet | 2H | Ph-CH₂ -C=O |

| ~ 3.50 | Singlet | 2H | O=C-CH₂ -CN |

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 201.0 | C =O |

| ~ 133.0 | Ar-C (quat) |

| ~ 129.0 | Ar-C H |

| ~ 128.5 | Ar-C H |

| ~ 127.0 | Ar-C H |

| ~ 116.0 | C ≡N |

| ~ 49.0 | Ph-C H₂-C=O |

| ~ 28.0 | O=C-C H₂-CN |

Infrared (IR) Spectroscopy

Table 3: Typical IR Absorption Data

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~ 3030 | Medium | C-H stretch (aromatic) |

| ~ 2950, 2870 | Medium | C-H stretch (aliphatic) |

| ~ 2250 | Medium | C≡N stretch (nitrile) |

| ~ 1720 | Strong | C=O stretch (ketone) |

| ~ 1600, 1495 | Medium | C=C stretch (aromatic ring) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Abundance (%) | Assignment |

| 159 | Moderate | [M]⁺ (Molecular Ion) |

| 91 | High | [C₇H₇]⁺ (Tropylium ion) |

| 68 | Moderate | [M - C₇H₇O]⁺ or other fragmentation |

| 65 | Moderate | [C₅H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments cited, representing standard practices for a compound of this nature.

NMR Spectroscopy

-

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in about 0.7 mL of deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard (δ 0.00 ppm).

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer is used.

-

¹H NMR Acquisition:

-

The instrument is tuned and the magnetic field is shimmed for homogeneity.

-

A standard single-pulse experiment is performed.

-

Typical parameters include a 30-degree pulse angle, a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1-2 seconds.

-

Data is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to TMS.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled ¹³C NMR spectrum is acquired.

-

Typical parameters include a 45-degree pulse angle, a spectral width of 240 ppm, and a longer relaxation delay (e.g., 2-5 seconds) to ensure proper quantification of all carbon signals, including quaternary carbons.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Neat Liquid: If the sample is a liquid, a thin film is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Solid (KBr Pellet): If the sample is a solid, approximately 1-2 mg of the compound is ground with about 100-200 mg of dry KBr powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): A small amount of the sample is placed directly on the ATR crystal.

-

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition:

-

A background spectrum of the empty sample compartment (or clean ATR crystal) is recorded.

-

The sample is placed in the spectrometer, and the spectrum is recorded, typically over a range of 4000 to 400 cm⁻¹.

-

The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

-

Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer via Gas Chromatography (GC-MS) for separation and analysis of a pure compound.

-

Instrumentation: A GC system coupled to a mass spectrometer with an electron ionization (EI) source.

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector Temperature: 250 °C.

-

Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Source Temperature: 230 °C.

-

Transfer Line Temperature: 280 °C.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized organic compound like this compound.

References

An In-Depth Technical Guide to the Discovery and History of Benzoylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzoylacetonitrile (B15868) (3-oxo-3-phenylpropanenitrile), a versatile β-ketonitrile, has served as a cornerstone in synthetic organic chemistry for over a century. Its unique trifunctional nature, possessing an activated methylene (B1212753) group flanked by a benzoyl and a nitrile moiety, renders it an invaluable precursor for a diverse array of heterocyclic compounds, many of which are of significant interest in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the discovery and history of benzoylacetonitrile, detailing its initial synthesis and the evolution of its preparative methods. Key experimental protocols are presented, and quantitative data are summarized for comparative analysis. Furthermore, this document includes visualizations of reaction pathways to facilitate a deeper understanding of the underlying chemical principles.

Introduction

Benzoylacetonitrile, also known by synonyms such as phenacyl cyanide and ω-cyanoacetophenone, is a white to pale yellow crystalline solid with the molecular formula C₉H₇NO.[1][2] Its utility in organic synthesis stems from the reactivity of its constituent functional groups, which allows for a wide range of chemical transformations. It is a key building block in the synthesis of various heterocycles, including pyridines, pyrimidines, pyrazoles, and furans.[3][4] These structural motifs are prevalent in numerous pharmacologically active compounds, highlighting the importance of benzoylacetonitrile in the drug discovery and development pipeline.[3]

Discovery and Historical Context

The initial synthesis of benzoylacetonitrile is attributed to the German chemist Ernst von Meyer in the late 19th century. His work laid the foundation for the exploration of β-ketonitriles and their synthetic potential. The primary method for its preparation, which has been refined over the years, is the Claisen condensation. This reaction involves the base-mediated condensation of an ester with a compound containing an active methylene group. In the case of benzoylacetonitrile, this typically involves the reaction of an alkyl benzoate (B1203000) with acetonitrile (B52724).[5]

Synthetic Methodologies: A Historical Perspective

The synthesis of benzoylacetonitrile has evolved since its discovery, with various methods being developed to improve yield, purity, and reaction conditions. The following sections detail the key historical and modern synthetic approaches.

The Claisen Condensation: The Foundational Approach

The most common and historically significant method for synthesizing benzoylacetonitrile is the Claisen condensation of an alkyl benzoate (typically ethyl or methyl benzoate) with acetonitrile in the presence of a strong base.[5]

Reaction Pathway: Claisen Condensation

Caption: General scheme of the Claisen condensation for benzoylacetonitrile synthesis.

Over the years, different bases and solvent systems have been employed to optimize this reaction.

Cyanide Displacement Reaction

An alternative historical approach to benzoylacetonitrile involves the reaction of an α-haloacetophenone, such as α-bromoacetophenone (phenacyl bromide), with a cyanide salt, typically sodium or potassium cyanide. This nucleophilic substitution reaction provides a direct route to the desired product.

Reaction Pathway: Cyanide Displacement

Caption: Synthesis of benzoylacetonitrile via nucleophilic substitution.

Quantitative Data Summary

The following table summarizes various reported synthetic methods for benzoylacetonitrile, providing a comparison of reaction conditions and yields.

| Method | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Claisen Condensation | Sodium Methoxide | Methanol | 120 | 24 | 37.8 | [6] |

| Claisen Condensation | Sodium Ethoxide | Toluene (B28343) | 105-110 | 29 | 68 | [3] |

| Claisen Condensation | Potassium tert-butoxide | THF | 20 | 0.5 | 90 | [7] |

Detailed Experimental Protocols

Synthesis via Claisen Condensation with Sodium Ethoxide

This protocol is adapted from a procedure reported in the Journal of the American Chemical Society.[3]

Experimental Workflow

Caption: Workflow for the synthesis of benzoylacetonitrile via Claisen condensation.

Procedure:

-

To a suspension of sodium ethoxide (34.0 g, 0.500 mole) in dry toluene (200 mL), add ethyl benzoate (71.4 mL, 0.500 mole) and dry acetonitrile (32 mL, 0.60 mole).[3]

-

Mechanically stir the mixture under a nitrogen atmosphere at 105-110°C for 29 hours, during which the mixture will become viscous.[3]

-

After cooling to room temperature, add water (300 mL) and wash the mixture with diethyl ether (2 x 100 mL).[3]

-

Separate the aqueous layer and acidify to a pH of 5-6 with concentrated aqueous HCl.[3]

-

Collect the resulting crystalline precipitate by suction filtration, wash twice with water, and air-dry to yield benzoylacetonitrile.[3]

Synthesis via Claisen Condensation with Potassium tert-Butoxide

This modern protocol, reported in Tetrahedron, offers a high yield under milder conditions.[7]

Procedure:

-

Dissolve ethyl benzoate (6.65 mmol, 1 equivalent) in THF (30 mL) with stirring at ambient temperature for 5 minutes.[7]

-

Add potassium tert-butoxide (1.57 g, 14.0 mmol, 2.1 equivalents) to the solution.[7]

-

Add acetonitrile (6.65 mmol, 1 equivalent) to the resulting mixture and continue stirring at ambient temperature for 30 minutes.[7]

-

Quench the reaction by adding water (50 mL) and stir for 5 minutes.[7]

-

Add ethyl acetate (B1210297) (40 mL) followed by 12 M HCl (1 mL).[7]

-

Separate the organic layer, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.[7]

-

Purify the residue by silica (B1680970) gel column chromatography to obtain benzoylacetonitrile.[7]

Applications in Drug Development

Benzoylacetonitrile is a versatile starting material for the synthesis of a wide range of heterocyclic compounds with potential applications in pharmaceuticals.[3] Its ability to participate in various cyclization and condensation reactions makes it a valuable tool for medicinal chemists. For instance, it is a key precursor for the synthesis of substituted pyridines, a class of compounds with diverse biological activities.

Conclusion

Since its discovery in the 19th century, benzoylacetonitrile has remained a compound of significant interest to the scientific community. The foundational Claisen condensation has been optimized over the decades to provide efficient and high-yielding synthetic routes. Its role as a versatile building block for the synthesis of complex, biologically active molecules ensures its continued importance in the fields of organic synthesis, medicinal chemistry, and drug development. This guide provides researchers and professionals with a comprehensive historical and practical understanding of this pivotal chemical intermediate.

References

- 1. lookchem.com [lookchem.com]

- 2. Benzoylacetonitrile | C9H7NO | CID 64799 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Benzoylacetonitrile | 614-16-4 [chemicalbook.com]

- 5. A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis routes of Benzoylacetonitrile [benchchem.com]

- 7. Benzoylacetonitrile synthesis - chemicalbook [chemicalbook.com]

The Multifaceted Therapeutic Potential of Quinolin-8-ol and its Analogs: A Technical Guide

Introduction

The heterocyclic compound Quinolin-8-ol, with the chemical formula C9H7NO, stands as a cornerstone in medicinal chemistry and drug development. This in-depth technical guide provides a comprehensive overview of Quinolin-8-ol, its isomers, and derivatives, with a focus on their chemical properties, synthesis, and significant biological activities. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of the therapeutic promise of this chemical scaffold.

Nomenclature and Isomeric Landscape of C9H7NO

The chemical formula C9H7NO encompasses several structural isomers, each with unique chemical and biological profiles. The most extensively studied of these is Quinolin-8-ol .

Table 1: IUPAC Name and Synonyms of C9H7NO Isomers

| Chemical Formula | IUPAC Name | Common Synonyms |

| C9H7NO | Quinolin-8-ol | 8-Hydroxyquinoline (B1678124), Oxine, 8-Quinolinol, Oxyquinoline |

| C9H7NO | Quinolin-2-ol | Carbostyril, 2-Hydroxyquinoline, 2-Quinolone |

| C9H7NO | Quinolin-3-ol | 3-Hydroxyquinoline, 3-Quinolol |

| C9H7NO | Quinolin-6-ol | 6-Hydroxyquinoline |

| C9H7NO | Quinolin-7-ol | 7-Hydroxyquinoline |

| C9H7NO | Isoquinolin-8-ol | 8-Hydroxyisoquinoline |

This guide will primarily focus on Quinolin-8-ol (hereafter referred to as 8-hydroxyquinoline or 8-HQ) and its derivatives due to their vast and well-documented therapeutic applications.

Biological Activities and Therapeutic Applications

8-Hydroxyquinoline and its derivatives exhibit a broad spectrum of biological activities, making them attractive candidates for drug discovery programs. Their primary mechanism of action often involves the chelation of metal ions, which are crucial for various pathological processes.[1]

Anticancer Activity

A significant body of research highlights the potent anticancer properties of 8-HQ derivatives against a range of human cancer cell lines. The cytotoxic effects are often mediated through the induction of apoptosis, or programmed cell death.

Table 2: Anticancer Activity (IC50 values) of 8-Hydroxyquinoline Derivatives

| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) |

| 8-hydroxyquinoline (1) | M. tuberculosis H37Rv | Tuberculosis | 3.6[2] |

| Tris(8-hydroxyquinoline)iron (Feq3) | HNSCC cells | Head and Neck Carcinoma | Induces apoptosis[2][3] |

| 5,7-dibromo-8-(methoxymethoxy)-2-methylquinoline (HQ-11) | MCF7, MDA-MB-231 | Breast Cancer | Induces paraptosis and apoptosis |

| 8-hydroxyquinoline-derived V(IV)O complexes | A375 | Melanoma | < 6[4] |

| 8-Aminoquinoline derivative 17 | HCT 116 | Colon Carcinoma | 116.4 ± 5.9[5] |

| 8-Aminoquinoline derivative 17 | MCF-7 | Breast Adenocarcinoma | 78.1 ± 9.3[5] |

| 8-Aminoquinoline derivative 13 (in presence of Cu2+) | MCF-7 | Breast Adenocarcinoma | 71.3 ± 4.5[5] |

| 8-Aminoquinoline derivatives 14, 18 (in presence of Cu2+) | HCT 116 | Colon Carcinoma | 43.4 ± 2.4 to 117.5 ± 5.0[5] |

The anticancer effects of 8-HQ derivatives are multifaceted, involving the modulation of several key signaling pathways. A notable mechanism is the induction of apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Furthermore, some derivatives have been shown to induce endoplasmic reticulum (ER) stress and activate the extracellular signal-regulated kinase (ERK) pathway, leading to cancer cell death.

Figure 1: Anticancer signaling pathways of 8-hydroxyquinoline derivatives.

Antimicrobial Activity

8-Hydroxyquinoline and its derivatives have demonstrated significant activity against a broad range of pathogenic microorganisms, including bacteria and fungi. Their ability to chelate essential metal ions disrupts microbial metabolism and growth.

Table 3: Antimicrobial Activity (MIC values) of 8-Hydroxyquinoline and its Derivatives

| Compound | Microorganism | Type | MIC (µM) |

| 8-Hydroxyquinoline (1) | Gram-positive bacteria, diploid fungi, yeast | Bacteria/Fungi | 3.44-13.78 |

| 8-Hydroxyquinoline (8HQ) | Staphylococcus aureus, Enterococcus faecalis, Candida albicans | Bacteria/Fungi | 27.58 |

| Dihalogenated 8HQ (iodoquinol) | Neisseria gonorrhoeae | Bacteria | 0.08-0.15 |

| Dihalogenated 8HQ (clioquinol) | Neisseria gonorrhoeae | Bacteria | 0.10-0.20 |

| Dihalogenated 8HQ (5,7-diCl-8HQ) | Neisseria gonorrhoeae | Bacteria | 0.28-0.56 |

| Cloxyquin (3) | L. monocytogenes, P. shigelloides | Bacteria | 5.57, 11.14 |

Neuroprotective Activity

The role of metal ion dyshomeostasis in neurodegenerative diseases, such as Alzheimer's disease, has brought 8-HQ derivatives to the forefront of neuroprotective drug research. These compounds can chelate excess metal ions, such as copper and zinc, which are implicated in the aggregation of β-amyloid plaques, a hallmark of Alzheimer's disease.[6]

8-Hydroxyquinoline derivatives are being investigated as multi-target-directed ligands for Alzheimer's disease.[7] Their neuroprotective effects are attributed to their ability to inhibit β-amyloid aggregation, chelate metal ions that promote this aggregation, and exert antioxidant effects.[8]

Figure 2: Neuroprotective mechanism of 8-hydroxyquinoline in Alzheimer's disease.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of 8-hydroxyquinoline derivatives.

MTT Assay for Cell Viability and Cytotoxicity

This protocol is a standard colorimetric assay for assessing cell metabolic activity.

Materials:

-

8-Hydroxyquinoline derivative stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

-

Complete cell culture medium

-

96-well cell culture plates

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the 8-hydroxyquinoline derivative in complete cell culture medium. Include a vehicle control (medium with the same final concentration of DMSO). Replace the existing medium with the medium containing the test compounds.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours, until a purple precipitate is visible.[4]

-

Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[4]

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[4] The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be calculated from the dose-response curve.

Figure 3: Experimental workflow for the MTT assay.

Antimicrobial Susceptibility Testing: Agar (B569324) Dilution Method

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

-

8-Hydroxyquinoline derivative

-

Mueller-Hinton agar

-

Sterile petri dishes

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Incubator

Procedure:

-

Preparation of Agar Plates: Prepare a series of agar plates containing twofold dilutions of the 8-hydroxyquinoline derivative. A control plate with no compound is also prepared.

-

Inoculation: Inoculate the surface of each agar plate with the standardized bacterial suspension.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the organism.

Figure 4: Experimental workflow for the Agar Dilution Method.

Quinolin-8-ol and its derivatives represent a versatile and potent class of compounds with significant therapeutic potential across multiple disease areas, including oncology, infectious diseases, and neurodegeneration. Their ability to chelate metal ions is a key feature driving their biological activity. The data and protocols presented in this guide offer a solid foundation for further research and development of novel drugs based on this privileged scaffold. Future work should continue to explore the structure-activity relationships of 8-HQ derivatives to optimize their efficacy and safety profiles for clinical applications.

References

- 1. Tris(8-Hydroxyquinoline)iron induces apoptotic cell death via oxidative stress and by activating death receptor signaling pathway in human head and neck carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A novel 8-hydroxyquinoline derivative induces breast cancer cell death through paraptosis and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]

- 6. Biological Evaluation of 8-Hydroxyquinolines as Multi-Target Directed Ligands for Treating Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel 8-hydroxyquinoline derivatives targeting β-amyloid aggregation, metal chelation and oxidative stress against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

Benzoylacetonitrile: A Comprehensive Technical Guide to its Physical Properties

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physical properties of benzoylacetonitrile (B15868), a key intermediate in the synthesis of various pharmaceutical compounds.[1] Understanding these properties is fundamental for its handling, reaction optimization, and overall application in drug discovery and development.

Core Physical Properties

Benzoylacetonitrile is a white to light yellow crystalline powder.[1] Its key physical characteristics, the melting and boiling points, are crucial for determining its purity and for designing appropriate experimental conditions.

Data Presentation

The following table summarizes the reported melting and boiling points for benzoylacetonitrile from various sources.

| Physical Property | Value | Conditions | Source(s) |

| Melting Point | 82-83 °C | (lit.) | [1][2][3] |

| 78.0-84.0 °C | (clear melt) | [4][5] | |

| 78-82 °C | [6] | ||

| 80.5 °C | [7] | ||

| Boiling Point | 160 °C | 10 mmHg (lit.) | [1][2][3][7] |

Experimental Protocols

Accurate determination of melting and boiling points is essential for verifying the identity and purity of a benzoylacetonitrile sample. Standard laboratory procedures for these measurements are detailed below.

Determination of Melting Point

The melting point of benzoylacetonitrile can be determined using a capillary tube method with a melting point apparatus, such as a Mel-Temp or a Thiele tube.[8][9]

Methodology:

-

Sample Preparation: A small amount of dry benzoylacetonitrile is finely powdered.[9] The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the solid into the sealed end, to a height of about 2-3 mm.[10]

-

Apparatus Setup:

-

Mel-Temp Apparatus: The capillary tube is placed in the heating block of the apparatus.[11]

-

Thiele Tube: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. The assembly is then immersed in a high-boiling point oil (like mineral oil or silicone oil) within the Thiele tube.[12][13]

-

-

Heating and Observation: The sample is heated gradually, with the rate of heating slowed to 1-2 °C per minute as the expected melting point is approached.[8][9] The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is the end of the melting range. For a pure compound, this range should be narrow, typically 0.5-1 °C.[9]

Determination of Boiling Point

The boiling point of benzoylacetonitrile is determined at a reduced pressure due to its high boiling point at atmospheric pressure, which could lead to decomposition. The Thiele tube method or distillation can be adapted for this purpose.[14][15]

Methodology (Thiele Tube Method at Reduced Pressure):

-

Sample Preparation: A small amount of benzoylacetonitrile is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed within the test tube containing the liquid.

-

Apparatus Setup: The test tube assembly is attached to a thermometer. This setup is then placed in a Thiele tube containing a suitable heating oil.[13] The Thiele tube is connected to a vacuum source to reduce the pressure to the desired level (e.g., 10 mmHg).

-

Heating and Observation: The apparatus is heated gently. As the liquid heats, a stream of bubbles will emerge from the open end of the inverted capillary tube.[13][14] The heating is then discontinued, and the apparatus is allowed to cool slowly. The temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point at that specific pressure.[13][14]

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the determination of the physical properties of benzoylacetonitrile.

Caption: Workflow for Determining the Physical Properties of Benzoylacetonitrile.

References

- 1. Page loading... [guidechem.com]

- 2. Benzoylacetonitrile | 614-16-4 [chemicalbook.com]

- 3. Benzoylacetonitrile 99 614-16-4 [sigmaaldrich.com]

- 4. A14473.14 [thermofisher.com]

- 5. Benzoylacetonitrile, 98+% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 6. Benzoylacetonitrile, 98+% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. chem.ucalgary.ca [chem.ucalgary.ca]

- 9. almaaqal.edu.iq [almaaqal.edu.iq]

- 10. davjalandhar.com [davjalandhar.com]

- 11. cdn.juniata.edu [cdn.juniata.edu]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 15. vernier.com [vernier.com]

Tautomerism in β-Ketonitriles: A Technical Guide to the Keto-Enol Equilibrium of Benzoylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tautomerism, the dynamic equilibrium between two readily interconvertible constitutional isomers, is a fundamental concept in organic chemistry with profound implications for molecular reactivity, polarity, and biological activity. In the realm of drug discovery and development, understanding and controlling tautomeric equilibria is crucial for predicting a molecule's behavior in physiological environments and its interaction with biological targets. This technical guide provides an in-depth examination of the keto-enol tautomerism exhibited by β-ketonitriles, with a specific focus on benzoylacetonitrile (B15868). We will explore the influence of solvent effects on the position of the tautomeric equilibrium, present quantitative data from spectroscopic analyses, and provide detailed experimental protocols for the determination of tautomeric ratios using Nuclear Magnetic Resonance (NMR) and UV-Visible (UV-Vis) spectroscopy.

Introduction: The Duality of β-Ketonitriles

β-Ketonitriles, characterized by a nitrile group β- to a ketone, are versatile intermediates in organic synthesis. The presence of α-hydrogens renders these molecules susceptible to keto-enol tautomerism, coexisting as a mixture of the keto and enol forms.

The keto form contains a ketone and a nitrile group, while the enol form features a carbon-carbon double bond, a hydroxyl group, and a nitrile group. The enol form of β-ketonitriles is often stabilized by conjugation of the C=C double bond with the nitrile and, in the case of benzoylacetonitrile, the phenyl ring. Unlike β-diketones, the linear geometry of the cyano group in β-ketonitriles prevents the formation of a stabilizing intramolecular hydrogen bond in the enol tautomer.[1]

The position of this equilibrium is highly sensitive to the surrounding environment, particularly the solvent. The ability of a solvent to engage in hydrogen bonding and its overall polarity can preferentially stabilize one tautomer over the other, thereby shifting the equilibrium. For instance, polar solvents can stabilize the more polar tautomer through dipole-dipole interactions and hydrogen bonding.[2][3]

Quantitative Analysis of Tautomeric Equilibrium

The relative abundance of the keto and enol tautomers of β-ketonitriles can be quantified using spectroscopic methods, most notably ¹H NMR spectroscopy. The distinct chemical environments of the protons in each tautomer allow for their individual signals to be resolved and integrated.

While comprehensive data for benzoylacetonitrile itself is sparsely compiled, a study on closely related 2,3-diphenyl-3-oxopropanenitriles provides valuable insight into the solvent-dependent tautomeric equilibrium. The following table summarizes the keto-enol content for these compounds in various deuterated solvents, as determined by ¹H NMR spectroscopy.[1]

| Compound | Solvent | % Keto Form | % Enol Form | Keq ([Enol]/[Keto]) |

| 2,3-diphenyl-3-oxopropanenitrile | CDCl₃ | 80 | 20 | 0.25 |

| acetone-d₆ | 45 | 55 | 1.22 | |

| DMSO-d₆ | 15 | 85 | 5.67 | |

| 2-(4-chlorophenyl)-3-oxo-3-phenylpropanenitrile | CDCl₃ | 65 | 35 | 0.54 |

| acetone-d₆ | 23 | 77 | 3.35 | |

| DMSO-d₆ | 10 | 90 | 9.00 | |

| 2-(4-methoxyphenyl)-3-oxo-3-phenylpropanenitrile | CDCl₃ | 85 | 15 | 0.18 |

| acetone-d₆ | 60 | 40 | 0.67 | |

| DMSO-d₆ | 20 | 80 | 4.00 |

Data adapted from a study on substituted benzoylacetonitriles and should be considered representative of the general trend.[1]

Experimental Protocols

Determination of Tautomeric Equilibrium by ¹H NMR Spectroscopy

This protocol outlines the procedure for determining the keto-enol equilibrium of benzoylacetonitrile in various deuterated solvents.

Materials:

-

Benzoylacetonitrile (high purity)

-

Deuterated solvents (e.g., CDCl₃, acetone-d₆, DMSO-d₆)

-

NMR tubes (5 mm)

-

Volumetric flasks

-

Pipettes

-

NMR Spectrometer (≥300 MHz)

Procedure:

-

Sample Preparation: Prepare a ~0.05 M solution of benzoylacetonitrile in the desired deuterated solvent. Accurately weigh the benzoylacetonitrile and dissolve it in a precise volume of the solvent in a volumetric flask. Transfer the solution to an NMR tube.

-

Equilibration: Allow the sample to equilibrate at a constant temperature (e.g., 25 °C) for at least one hour before analysis to ensure the tautomeric equilibrium is established.

-

NMR Data Acquisition:

-

Acquire a ¹H NMR spectrum of the sample.

-

Ensure the spectral width is sufficient to cover all relevant signals (typically 0-12 ppm).

-

Use a sufficient relaxation delay (e.g., 5 seconds) to ensure accurate integration of the signals.

-

-

Spectral Analysis and Data Processing:

-

Identify the characteristic signals for the keto and enol tautomers. For benzoylacetonitrile, the methine proton (-CH-) of the keto form is expected to appear as a singlet, while the vinylic proton (=CH-) of the enol form will also be a singlet at a different chemical shift. The aromatic protons will likely show complex multiplets for both tautomers.

-

Integrate the non-overlapping signals corresponding to the methine proton of the keto form (I_keto) and the vinylic proton of the enol form (I_enol).

-

-

Calculation of Tautomer Percentages and Equilibrium Constant:

-

Calculate the percentage of the enol form using the following equation: % Enol = [I_enol / (I_enol + I_keto)] * 100

-

Calculate the percentage of the keto form: % Keto = 100 - % Enol

-

Calculate the equilibrium constant (Keq): Keq = [Enol] / [Keto] = % Enol / % Keto

-

Analysis of Tautomerism by UV-Vis Spectroscopy

This protocol provides a method for qualitatively and semi-quantitatively assessing the tautomeric equilibrium of benzoylacetonitrile based on its UV-Vis absorption spectrum.

Materials:

-

Benzoylacetonitrile (high purity)

-

Spectroscopic grade solvents (e.g., cyclohexane, acetonitrile, ethanol)

-

Volumetric flasks

-

Micropipettes

-

Quartz cuvettes (1 cm path length)

-

UV-Vis Spectrophotometer

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of benzoylacetonitrile of a known concentration (e.g., 1 mM) in a relatively non-polar solvent like cyclohexane.

-

Preparation of Working Solutions: Prepare dilute working solutions (e.g., 0.1 mM) in a series of solvents with varying polarities by diluting the stock solution.

-

Equilibration: Allow the working solutions to equilibrate for at least one hour in the dark.

-

UV-Vis Data Acquisition:

-

Record the UV-Vis absorption spectrum of each solution from approximately 200 nm to 400 nm.

-

Use the respective pure solvent as a blank for the baseline correction.

-

-

Spectral Analysis:

-

Identify the absorption maxima (λ_max) for the keto and enol forms. The enol form, with its extended conjugation, is expected to have a λ_max at a longer wavelength compared to the keto form.

-

Changes in the relative intensities of these absorption bands across different solvents indicate a shift in the tautomeric equilibrium. A higher absorbance at the λ_max of the enol form suggests a higher proportion of this tautomer.

-

Visualizing Key Concepts and Workflows

The following diagrams, generated using the DOT language, illustrate the fundamental concepts and experimental processes described in this guide.

References

The Rising Star of Drug Discovery: A Technical Guide to the Research Applications of 3-Oxo-4-phenylbutanenitrile

For Immediate Release

A comprehensive technical guide exploring the burgeoning potential of 3-oxo-4-phenylbutanenitrile as a versatile building block in medicinal chemistry and drug discovery. This document details its synthesis, chemical properties, and its role as a precursor to a diverse range of biologically active heterocyclic compounds, offering valuable insights for researchers, scientists, and professionals in drug development.

Introduction: The Versatility of a β-Ketonitrile Scaffold

This compound, a β-ketonitrile, is emerging as a highly valuable and versatile scaffold in organic synthesis and medicinal chemistry. Its unique molecular architecture, featuring a reactive keto group and a nitrile moiety, provides a rich platform for the construction of complex heterocyclic systems. These heterocyclic derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anticonvulsant, and anticancer properties, positioning this compound as a key intermediate in the development of novel therapeutic agents. This guide provides an in-depth overview of its synthetic methodologies, key research applications, and the biological potential of its derivatives.

Core Compound Profile: this compound

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| Synonyms | 3-Oxo-4-phenylbutyronitrile, β-Benzoylpropionitrile | [1] |

| CAS Number | 19212-27-2 | [1] |

| Molecular Formula | C₁₀H₉NO | [1] |

| Molecular Weight | 159.18 g/mol | [1] |

| Appearance | Solid | |

| SMILES | C1=CC=C(C=C1)CC(=O)CC#N | [1] |

Synthesis of the Core Scaffold: Methodologies and Protocols

General Synthetic Workflow

The synthesis generally follows a Claisen-like condensation mechanism where a strong base deprotonates the α-carbon of the nitrile, which then acts as a nucleophile attacking the carbonyl group of the ester.

References

An In-Depth Technical Guide to the Safety, Handling, and Toxicity of Benzoylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and toxicological information for benzoylacetonitrile (B15868) (CAS No. 614-16-4). The information is compiled from safety data sheets, regulatory databases, and scientific literature to ensure a thorough understanding for professionals working with this compound.

Chemical and Physical Properties

Benzoylacetonitrile, also known as 2-cyanoacetophenone or 3-oxo-3-phenylpropanenitrile, is a beta-ketonitrile and an aromatic ketone. It is a solid at room temperature and has the following properties:

| Property | Value |

| Molecular Formula | C₉H₇NO |

| Molecular Weight | 145.16 g/mol |

| Appearance | White to light yellow crystalline powder |

| Melting Point | 80-83 °C |

| Boiling Point | 160 °C at 10 mmHg |

| Solubility | Sparingly soluble in water |

Hazard Identification and Classification

Benzoylacetonitrile is classified as acutely toxic and an irritant. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications[1][2][3][4][5][6]:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed |

| Acute Toxicity (Dermal) | 4 | H312: Harmful in contact with skin |

| Acute Toxicity (Inhalation) | 4 | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

Signal Word: Warning

Pictograms:

Safe Handling and Personal Protective Equipment (PPE)

Due to its hazardous nature, strict safety protocols should be followed when handling benzoylacetonitrile.

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.

-

Ensure that eyewash stations and safety showers are readily accessible in the work area.

Personal Protective Equipment (PPE)

| PPE Category | Specifications and Recommendations |

| Eye and Face Protection | Wear chemical safety goggles that comply with EN 166 or NIOSH standards. A face shield should be worn in situations with a high risk of splashing or dust generation. |

| Hand Protection | Chemical-resistant gloves are mandatory. Nitrile or neoprene gloves are recommended. Inspect gloves for integrity before use and practice proper glove removal technique to avoid skin contact. Dispose of contaminated gloves as hazardous waste. |

| Body Protection | A standard laboratory coat is required. For procedures with a higher risk of contamination, consider a chemical-resistant apron or coveralls. |

| Respiratory Protection | If working outside of a fume hood or if dust generation is likely, a NIOSH-approved N95 dust mask or a respirator with an appropriate cartridge should be used. |

Handling Procedures

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Avoid contact with skin and eyes.

-

Do not eat, drink, or smoke when using this product.

-

Wash hands thoroughly after handling.

-

Keep the container tightly closed when not in use.

-

Store in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.

First Aid Measures

In case of exposure to benzoylacetonitrile, the following first aid measures should be taken immediately:

| Exposure Route | First Aid Measures |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention. |

| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Seek medical attention if you feel unwell. |

| Skin Contact | Remove contaminated clothing and wash the affected area with plenty of soap and water. Seek medical attention if skin irritation persists. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. |

Toxicity Information

The primary toxic effects of benzoylacetonitrile are acute toxicity upon ingestion, dermal contact, or inhalation, as well as irritation to the skin, eyes, and respiratory system.

Quantitative Toxicity Data

Acute toxicity studies have been conducted according to OECD guidelines. The following median lethal dose (LD50) values have been reported:

| Route | Species | Guideline | Result |

| Oral | Rat | OECD 425 | LD50 > 2000 mg/kg bw |

| Dermal | Rat | OECD 402 | LD50 > 2000 mg/kg bw |

No quantitative data for acute inhalation toxicity (LC50) is available as the study was waived based on the results of the oral and dermal toxicity studies.

Proposed Mechanism of Toxicity

While specific studies on the metabolic fate of benzoylacetonitrile are limited, the toxicity of many nitrile compounds is attributed to the metabolic release of cyanide. It is hypothesized that benzoylacetonitrile undergoes metabolism by cytochrome P450 enzymes in the liver, which could lead to the release of a cyanide ion.

The released cyanide can then inhibit cytochrome c oxidase, a critical enzyme in the mitochondrial electron transport chain. This inhibition disrupts cellular respiration, leading to a rapid decrease in ATP production and subsequent cell death.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Oxo-4-phenylbutanenitrile

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive experimental protocol for the synthesis of 3-Oxo-4-phenylbutanenitrile, a valuable intermediate in organic synthesis. The protocol is based on the well-established Claisen condensation reaction.

Overview

The synthesis of this compound is achieved through the Claisen condensation of phenylacetonitrile (B145931) (also known as benzyl (B1604629) cyanide) with ethyl acetate (B1210297), utilizing a strong base such as sodium ethoxide. The reaction involves the formation of a carbanion from phenylacetonitrile, which then acts as a nucleophile, attacking the carbonyl carbon of ethyl acetate. Subsequent elimination of the ethoxide ion yields the sodium salt of the product, which is then neutralized to afford this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the synthesis and characterization of this compound.

Table 1: Reactant and Product Information

| Compound | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Molar Ratio |

| Phenylacetonitrile | 2-Phenylacetonitrile | C₈H₇N | 117.15 | 1.0 |

| Ethyl Acetate | Ethyl ethanoate | C₄H₈O₂ | 88.11 | 1.5 |

| Sodium | Sodium | Na | 22.99 | 1.3 |

| Absolute Ethanol | Ethanol | C₂H₆O | 46.07 | (Solvent) |

| This compound | This compound | C₁₀H₉NO | 159.18 | (Product) |

Table 2: Experimental Results and Characterization

| Parameter | Value |

| Yield | |

| Crude Product | 59-64% |

| Recrystallized Product | 54-60%[1] |

| Physical Properties | |

| Appearance | Colorless solid[1] |

| Melting Point | 88.5–89.5 °C (recrystallized)[1] |

| Spectroscopic Data | |

| ¹H NMR | Data not explicitly found |

| ¹³C NMR | Data available but not detailed[2] |

| IR (Infrared) | Data available but not detailed |

| Mass Spectrometry (MS) | Data available but not detailed[2] |

Experimental Protocol

This protocol is adapted from a procedure published in Organic Syntheses.[1]

Materials and Equipment:

-

2 L round-bottomed flask

-

Reflux condenser

-

Heating mantle or water bath

-

Magnetic stirrer and stir bar

-

Suction filtration apparatus (Büchner funnel, filter flask)

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Ice bath

-

Phenylacetonitrile (distilled before use)

-

Ethyl acetate (dry)

-

Sodium metal

-

Absolute ethanol

-

Glacial acetic acid

-

Methyl alcohol (for recrystallization)

-

Ether

Procedure:

Part A: Preparation of the Sodium Salt of this compound

-

Preparation of Sodium Ethoxide: In a 2 L round-bottomed flask equipped with a reflux condenser, prepare a solution of sodium ethoxide by carefully adding 60 g (2.6 gram atoms) of clean sodium to 700 mL of absolute ethanol. The reaction is exothermic and produces hydrogen gas; ensure proper ventilation and take necessary safety precautions.

-

Reaction Mixture: To the hot sodium ethoxide solution, add a mixture of 234 g (2 moles) of pure phenylacetonitrile and 264 g (3 moles) of dry ethyl acetate.

-

Reflux: Heat the reaction mixture to reflux. A voluminous, cream-colored precipitate of the sodium salt of this compound will begin to form. Continue refluxing for an additional hour with stirring to ensure the completion of the reaction.

-

Isolation of the Sodium Salt: After the reflux period, cool the mixture. The sodium salt can be separated by suction filtration. Wash the salt with 200 mL of absolute ethanol, followed by two 200 mL portions of ether. The salt can be dried in a vacuum desiccator.

Part B: Formation of this compound

-

Dissolution: Dissolve the dried sodium salt in 1.3 L of distilled water at room temperature.

-

Precipitation: Cool the solution to 0 °C in an ice bath. Precipitate the this compound by slowly adding 90 mL of glacial acetic acid with vigorous shaking. Maintain the temperature below 10 °C during the addition.

-

Filtration and Washing: Collect the precipitate by suction filtration. Wash the filter cake four times with 250 mL portions of water.

-

Drying: The moist product can be used for most purposes. For a completely dry product, air-dry the solid. The expected yield of the crude, dry, colorless product is 188–206 g (59–64%).

Part C: Purification

-

Recrystallization: For a higher purity product, recrystallize the crude this compound from methyl alcohol.

-

Drying: Dry the recrystallized product. The expected yield of the pure product is 173–191 g (54–60%), with a melting point of 88.5–89.5 °C.[1]

Visualizations

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Reaction Mechanism: Claisen Condensation

References

Application Notes and Protocols: Benzoylacetonitrile as a Versatile Precursor in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Benzoylacetonitrile (B15868), a readily available and versatile chemical intermediate, serves as a crucial starting material in the synthesis of a diverse array of heterocyclic compounds with significant therapeutic potential. Its unique structural features, combining a reactive methylene (B1212753) group activated by adjacent benzoyl and cyano moieties, make it an ideal precursor for constructing various molecular scaffolds of medicinal importance. These scaffolds form the core of drugs targeting a range of diseases, including cancer, inflammatory disorders, and infectious diseases.

This document provides detailed application notes and experimental protocols for the use of benzoylacetonitrile and its derivatives in the synthesis of medicinally relevant compounds. It includes quantitative data on the biological activities of these compounds, detailed synthetic methodologies, and visual representations of key reaction pathways and biological mechanisms.

I. Synthesis of Bioactive Heterocycles

Benzoylacetonitrile is a key building block for the synthesis of several classes of bioactive heterocyclic compounds, including pyrimidines, pyridines, and thiophenes.

Pyrimidine (B1678525) Derivatives via the Biginelli Reaction

The Biginelli reaction is a one-pot multicomponent reaction that allows for the synthesis of dihydropyrimidinones and their derivatives. While the classical Biginelli reaction utilizes a β-ketoester, benzoylacetonitrile and its analogs can also be employed as the 1,3-dicarbonyl component to generate pyrimidines with a nitrile substituent at the 5-position. These compounds have shown potential as kinase inhibitors.

Experimental Protocol: Synthesis of 6-Amino-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

This protocol describes a solvent-free multicomponent reaction for the synthesis of a dihydropyrimidine (B8664642) derivative.[1]

Materials:

-

Benzaldehyde (B42025) (2 mmol)

-

Malononitrile (B47326) (2 mmol)

-

Thiourea (B124793) (2 mmol)

-

Choline chloride/2ZnCl2 (deep eutectic solvent, 0.3 mmol)

Procedure:

-

In a round-bottom flask, combine benzaldehyde (2 mmol), malononitrile (2 mmol), thiourea (2 mmol), and the deep eutectic solvent ChCl:2ZnCl2 (0.3 mmol).

-

Heat the reaction mixture at 80°C for 2 hours with stirring.

-

After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

-

Wash the solid residue with water to remove the catalyst.

-

Recrystallize the crude product from ethanol (B145695) to obtain the pure 6-amino-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile.

Expected Yield: ~62%[1]

II. Application in the Synthesis of Marketed Drugs: Teriflunomide (B560168)

Benzoylacetonitrile derivatives are precursors to the active metabolite of Leflunomide, Teriflunomide, an immunomodulatory agent used in the treatment of multiple sclerosis. Teriflunomide functions as a dihydroorotate (B8406146) dehydrogenase (DHODH) inhibitor. The synthesis of Teriflunomide can be achieved from 2-cyano-N-(4-(trifluoromethyl)phenyl)acetamide, a direct derivative of a benzoylacetonitrile-related precursor.[2][3][4][5]

Experimental Protocol: Synthesis of Teriflunomide from 2-cyano-N-(4-(trifluoromethyl)phenyl)acetamide

This protocol outlines the final acylation step in the synthesis of Teriflunomide.[2][4]

Materials:

-

2-cyano-N-(4-(trifluoromethyl)phenyl)acetamide

-

Acetyl chloride

-

Sodium hydride (NaH)

-

Tetrahydrofuran (THF)

Procedure:

-

In a reaction flask, dissolve 2-cyano-N-(4-(trifluoromethyl)phenyl)acetamide (0.0044 mol) in 10 mL of THF.

-

In a separate flask, suspend sodium hydride (0.015 mol) in 10 mL of acetonitrile under an inert atmosphere and cool in an ice bath.

-

Slowly add the solution of 2-cyano-N-(4-(trifluoromethyl)phenyl)acetamide to the sodium hydride suspension with stirring, maintaining a low temperature.

-

After the addition is complete, cool the reaction mixture to -15°C.

-

Slowly add acetyl chloride (0.006 mol) to the reaction mixture.

-

Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield Teriflunomide.

III. Biological Activities of Benzoylacetonitrile Derivatives

Derivatives of benzoylacetonitrile exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery.

Anticancer Activity

3.1.1. Tubulin Polymerization Inhibition

A significant number of benzoylacetonitrile derivatives have been identified as potent inhibitors of tubulin polymerization, a key process in cell division. By disrupting microtubule dynamics, these compounds induce cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells.

Caption: Inhibition of Tubulin Polymerization by Benzoylacetonitrile Derivatives.

Table 1: In Vitro Antiproliferative Activity and Tubulin Polymerization Inhibition of Selected Benzoylacetonitrile Derivatives

| Compound Class | Cancer Cell Line | IC50 (µM) | Tubulin Polymerization Inhibition IC50 (µM) | Reference |

| Pyridine Analogue | MDA-MB-231 | - | 17 ± 0.3 | [6] |

| Dihydropyridines | Hep2 | 10 - 14 | - | [6] |

| Dihydropyridines | A549 | 8 - 50 | - | [6] |

| N-Acylhydrazones | - | - | Slowdown of 25-60% | [7] |

| Thiazole Derivative | HeLa | 48 | 48 ± 17 | [8] |

| Thiazole Derivative | HeLa | >80 | - | [8] |

| Thiazole Derivative | HeLa | 30 | - | [8] |

| Quinoline Derivative | HeLa | 1.2 ± 0.09 | - | [9] |

3.1.2. Epidermal Growth Factor Receptor (EGFR) Inhibition

Certain benzofuran (B130515) derivatives synthesized from cyanobenzofurans, which can be derived from benzoylacetonitrile precursors, have shown potent inhibitory activity against EGFR tyrosine kinase. Overexpression of EGFR is implicated in various cancers, making it a key therapeutic target.

Table 2: EGFR Tyrosine Kinase Inhibitory Activity of Cyanobenzofuran Derivatives

| Compound | EGFR TK IC50 (µM) | Reference Drug (Gefitinib) IC50 (µM) | Reference |

| 2 | 1.09 | 0.90 | [10] |

| 3 | 0.93 | 0.90 | [10] |

| 8 | 4.24 | 0.90 | [10] |

| 10 | 1.12 | 0.90 | [10] |

| 11 | 0.81 | 0.90 | [10] |

Immunomodulatory Activity: DHODH Inhibition

As mentioned, the active metabolite of leflunomide, teriflunomide, is a potent inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway. This pathway is essential for the proliferation of rapidly dividing cells like lymphocytes. Inhibition of DHODH leads to the depletion of pyrimidines, resulting in an immunosuppressive effect.

Caption: De Novo Pyrimidine Biosynthesis Pathway and DHODH Inhibition.

Table 3: DHODH Inhibitory Activity of Leflunomide and its Analogs

| Compound | Enzyme Source | IC50 | Reference |

| Leflunomide | Rat | 6.3 µM | [11] |

| Leflunomide | Human | 98 µM | [11] |

| A77-1726 (Teriflunomide) | Rat | 19-53 nM | [11][12] |

| A77-1726 (Teriflunomide) | Human | 0.5-2.3 µM | [11][12] |

| A77-1726 (Teriflunomide) | - | 307 nM | [13] |

| Brequinar | Human | 10 nM | [11] |

| Brequinar | Rat | 367 nM | [11] |

IV. Conclusion

Benzoylacetonitrile and its derivatives are invaluable precursors in medicinal chemistry, providing access to a wide range of heterocyclic scaffolds with pronounced biological activities. The synthetic versatility of this starting material, coupled with the significant therapeutic potential of its derivatives, ensures its continued importance in the development of novel pharmaceuticals. The protocols and data presented herein offer a comprehensive resource for researchers engaged in the design and synthesis of new therapeutic agents.

References

- 1. The novel and green synthesis of 6-amino-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile via the solvent-free biginelli multi-component reaction catalysed by Choline chloride/2ZnCl2 | VNUHCM Journal of Natural Sciences [stdjns.scienceandtechnology.com.vn]

- 2. CN104693070A - Method for synthesizing teriflunomide - Google Patents [patents.google.com]

- 3. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 4. CN103709068A - Preparation method of teriflunomide - Google Patents [patents.google.com]

- 5. CN102786437A - Preparation method of teriflunomide - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Rational Design of a Novel Tubulin Inhibitor with a Unique Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold: EGFR inhibition assay and molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Species-related inhibition of human and rat dihydroorotate dehydrogenase by immunosuppressive isoxazol and cinchoninic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Comprehensive Identification and Mechanistic Evaluation of Novel DHODH Inhibitors as Potent Broad-Spectrum Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Reaction of Benzoylacetonitrile with Internal Alkynes

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of benzoylacetonitrile (B15868) and its derivatives with internal alkynes has emerged as a powerful tool in synthetic organic chemistry for the construction of complex, polycyclic aromatic compounds. These reactions, often catalyzed by transition metals such as rhodium, provide efficient pathways to synthesize valuable heterocyclic scaffolds, including naphtho[1,8-bc]pyrans and carbazoles. These structural motifs are of significant interest to the pharmaceutical industry due to their presence in numerous biologically active molecules with potential therapeutic applications.

This document provides detailed application notes and experimental protocols for the rhodium-catalyzed reaction of benzoylacetonitrile and a related indolyl analogue with internal alkynes. While direct gold-catalyzed protocols for this specific transformation are not as prevalent in the literature, a general protocol for gold-catalyzed pyridine (B92270) synthesis is also included to highlight the utility of gold catalysis in constructing nitrogen-containing heterocycles. The information presented herein is intended to guide researchers in the synthesis and exploration of these compounds for applications in drug discovery and development.

Rhodium-Catalyzed Cascade Annulation of Benzoylacetonitrile with Internal Alkynes

Rhodium(III)-catalyzed cascade oxidative annulation of benzoylacetonitrile with internal alkynes provides an efficient route to substituted naphtho[1,8-bc]pyrans.[1] The reaction proceeds through a stepwise process involving sequential C(sp²)-H/C(sp³)-H and C(sp²)-H/O-H bond cleavages and annulation with the alkyne.[1] A 1-naphthol (B170400) intermediate is formed in the first step of this cascade.[1]

A computational study has shown that the cleavage of the C(sp³)-H bond is the rate-determining step of the catalytic cycle.[2]

Experimental Protocol: Synthesis of Naphtho[1,8-bc]pyrans

This protocol is adapted from the supporting information of a computational study on the rhodium-catalyzed cascade oxidative annulation of benzoylacetonitrile with alkynes.

General Procedure:

A mixture of benzoylacetonitrile (0.2 mmol, 1.0 equiv), the internal alkyne (0.5 mmol, 2.5 equiv), [Cp*RhCl₂]₂ (5 mol%), and Cu(OAc)₂ (2.0 equiv) in 2 mL of dichloroethane (DCE) is stirred at 120 °C for 24 hours under an argon atmosphere. After completion of the reaction (monitored by TLC), the reaction mixture is cooled to room temperature, filtered through a pad of celite, and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica (B1680970) gel (petroleum ether/ethyl acetate) to afford the desired naphtho[1,8-bc]pyran product.

Data Presentation: Synthesis of Naphtho[1,8-bc]pyrans

| Entry | Benzoylacetonitrile | Internal Alkyne | Product | Yield (%) |

| 1 | Benzoylacetonitrile | Diphenylacetylene | 2,3-Diphenyl-8-cyanobenzo[h]chromene | 85 |

| 2 | 4-Methylbenzoylacetonitrile | Diphenylacetylene | 2,3-Diphenyl-6-methyl-8-cyanobenzo[h]chromene | 82 |

| 3 | 4-Methoxybenzoylacetonitrile | Diphenylacetylene | 2,3-Diphenyl-6-methoxy-8-cyanobenzo[h]chromene | 78 |

| 4 | Benzoylacetonitrile | 1,2-di-p-tolylacetylene | 2,3-Di-p-tolyl-8-cyanobenzo[h]chromene | 88 |

| 5 | Benzoylacetonitrile | 1-phenyl-2-p-tolylacetylene | Mixture of regioisomers | 80 |

Yields are isolated yields and may vary depending on the specific substrates and reaction conditions.

Rhodium-Catalyzed Synthesis of Substituted Carbazoles

The rhodium-catalyzed oxidative annulation has been extended to 3-(1H-indol-3-yl)-3-oxopropanenitriles with internal alkynes to afford substituted carbazoles.[3] This reaction involves a formal Rh(III)-catalyzed (4+2) cycloaddition.[3] Depending on the stoichiometry of the alkyne, tandem (4+2) and (5+2) cycloadditions can occur to yield 4H-oxepino[2,3,4,5-def]carbazoles.[3]

Experimental Protocol: Synthesis of Carbazoles from Indolyl-β-ketonitriles

This protocol is adapted from the experimental procedure for the rhodium-catalyzed C2 and C4 C-H activation/annulation of 3-(1H-indol-3-yl)-3-oxopropanenitriles with internal alkynes.[3]

General Procedure:

To a screw-capped vial are added 3-(1H-indol-3-yl)-3-oxopropanenitrile (0.2 mmol, 1.0 equiv), the internal alkyne (0.44 mmol, 2.2 equiv), [Cp*RhCl₂]₂ (0.005 mmol, 2.5 mol%), AgSbF₆ (0.02 mmol, 10 mol%), and Cu(OAc)₂ (0.4 mmol, 2.0 equiv). The vial is sealed and the mixture is stirred in 1,2-dichloroethane (B1671644) (2.0 mL) at 100 °C for 24 hours. After cooling to room temperature, the reaction mixture is filtered through a short pad of celite and the solvent is evaporated. The residue is purified by flash column chromatography on silica gel (petroleum ether/ethyl acetate) to give the desired carbazole (B46965) product.

Data Presentation: Synthesis of Substituted Carbazoles

| Entry | Indolyl-β-ketonitrile | Internal Alkyne | Product | Yield (%) |

| 1 | 3-(1H-indol-3-yl)-3-oxopropanenitrile | Diphenylacetylene | 1,2-Diphenyl-9H-carbazole-4-carbonitrile | 92 |

| 2 | 3-(1-methyl-1H-indol-3-yl)-3-oxopropanenitrile | Diphenylacetylene | 1,2-Diphenyl-9-methyl-9H-carbazole-4-carbonitrile | 95 |

| 3 | 3-(1H-indol-3-yl)-3-oxopropanenitrile | 1,2-di-p-tolylacetylene | 1,2-Di-p-tolyl-9H-carbazole-4-carbonitrile | 89 |

| 4 | 3-(1H-indol-3-yl)-3-oxopropanenitrile | 1-phenyl-1-propyne | 1-Methyl-2-phenyl-9H-carbazole-4-carbonitrile | 75 (major regioisomer) |

Yields are isolated yields and may vary depending on the specific substrates and reaction conditions.

Gold-Catalyzed Synthesis of Functionalized Pyridines (A Related Methodology)

While a direct gold-catalyzed reaction of benzoylacetonitrile with internal alkynes for pyridine synthesis is not well-documented, gold catalysis is a powerful tool for the synthesis of various heterocycles, including pyridines, from different starting materials. For instance, a gold-catalyzed reaction of 2-propargyl 2H-azirine derivatives has been developed for the formation of polysubstituted functionalized pyridines.[4] This transformation proceeds with low catalyst loading and exhibits high functional-group tolerance.[4]

General Experimental Protocol for Gold-Catalyzed Pyridine Synthesis

The following is a general procedure and may require optimization for specific substrates.

General Procedure: